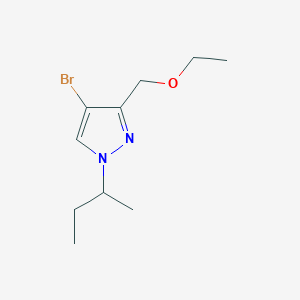![molecular formula C15H16N2O3S B2668570 N-[4-(benzylsulfamoyl)phenyl]acetamide CAS No. 289061-13-8](/img/structure/B2668570.png)
N-[4-(benzylsulfamoyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzylsulfamoyl)phenyl]acetamide, also known as BSA, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. BSA belongs to the class of sulfonamide compounds, which have been widely used in medicine for their antibacterial and diuretic properties. However, BSA has unique properties that make it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Acetaminophen in the Environment
- Environmental Presence and Toxicity : Acetaminophen is commonly used as an analgesic, and its presence in natural water environments is increasing. Although concentrations are usually low, acetaminophen can transform into various intermediates depending on environmental conditions, posing challenges for monitoring, detection, and treatment technologies. The compound's concentrations in wastewater have been observed to reach significant levels, with the highest concentrations reported in China and the USA. Various treatment systems, such as advanced oxidation, membrane separation, and hybrid processes, are necessary to remove toxic metabolites of acetaminophen from water and wastewater treatment plants (Vo et al., 2019).
Therapeutic Uses and Toxicity
Clinical Applications and Safety : Acetaminophen is widely used for pain and fever treatment in various populations, including children. Despite its widespread use, acetaminophen's pharmacodynamics are not fully understood, and its safety profile, particularly regarding liver toxicity, is a significant concern. The understanding of its mechanisms of action, recommended dosages, and routes of administration are crucial for optimizing its therapeutic use and minimizing risks (Marzuillo et al., 2014).
Toxicity Mechanisms and Treatment : The metabolite N-acetyl-p-benzoquinone imine (NAPQI) plays a central role in acetaminophen-induced toxicity. N-acetylcysteine (NAC) treatment acts by enhancing the synthesis and availability of glutathione, binding, and inactivating NAPQI, highlighting the importance of timely administration to prevent irreversible liver damage and ensure recovery (Marzullo, 2005).
Eigenschaften
IUPAC Name |
N-[4-(benzylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-12(18)17-14-7-9-15(10-8-14)21(19,20)16-11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSDJLDHDNMXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-{1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one](/img/structure/B2668495.png)

![N-(2,3-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2668500.png)

![N-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2668505.png)

![4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2668509.png)
![3-butyl-8-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2668510.png)